Methyl 4-nonylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H26O2 |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
methyl 4-nonylbenzoate |
InChI |
InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19-2/h11-14H,3-10H2,1-2H3 |
InChI Key |
WBIDGCVTTFOIQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Nonylbenzoate
Direct Synthesis Strategies
Direct synthesis strategies for Methyl 4-nonylbenzoate primarily involve two key reaction types: the esterification of a pre-existing 4-nonylbenzoic acid molecule or the simultaneous formation of the aryl-alkyl bond and the final ester product through cross-coupling.
Esterification Reactions
The most common method for synthesizing benzoate (B1203000) esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the corresponding carboxylic acid with an alcohol in the presence of a strong acid catalyst. dergipark.org.trmdpi.com For the synthesis of this compound, this involves the reaction of 4-nonylbenzoic acid with methanol.
The reaction is an equilibrium process. mdpi.com To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using a large excess of the alcohol (methanol) or by removing the water that is formed as a byproduct, often through azeotropic distillation with a Dean-Stark apparatus. mdpi.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. mdpi.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. mdpi.com A variety of acid catalysts can be employed for this transformation.
| Catalyst Type | Examples | Key Characteristics |
| Mineral Acids | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Strong acids that are highly effective but can be corrosive and difficult to separate from the product. researchgate.netijsdr.org |
| Organic Acids | p-Toluenesulfonic acid (p-TSA) | A solid, strong organic acid that is often easier to handle than mineral acids. acs.org |
| Solid Acid Catalysts | Ion-exchange resins (e.g., Dowex 50W-X8), Sulfated Zirconia | Heterogeneous catalysts that are easily filtered out of the reaction mixture, allowing for simple purification and catalyst recycling. acs.orgnih.govacs.org |
Cross-Coupling Reactions for Aryl-Alkyl Bond Formation
Cross-coupling reactions provide a powerful alternative for constructing the C(sp²)–C(sp³) bond between the benzene (B151609) ring and the nonyl group. A particularly effective method for synthesizing 4-alkylbenzoates is the iron-catalyzed Kumada-type cross-coupling. This reaction couples an alkyl Grignard reagent with an aryl halide.
A documented procedure describes the synthesis of 4-nonylbenzoic acid via the reaction of nonylmagnesium bromide with methyl 4-chlorobenzoate, catalyzed by ferric acetylacetonate (B107027) [Fe(acac)₃]. While the immediate product is the methyl ester, it is often hydrolyzed to the carboxylic acid in the same literature, but the ester itself is the key intermediate. This method is notable for its high efficiency, rapid reaction rates even at low temperatures, and the use of an inexpensive and environmentally benign iron catalyst. The reaction demonstrates high functional group tolerance, as the Grignard reagent selectively attacks the aryl-halide bond without significant competing nucleophilic addition to the ester group.
| Reactant / Catalyst | Role | Notes |
| Methyl 4-chlorobenzoate | Aryl Halide Substrate | The electrophilic partner in the cross-coupling reaction. |
| Nonylmagnesium bromide | Grignard Reagent | The nucleophilic partner, providing the nonyl group. |
| Ferric acetylacetonate [Fe(acac)₃] | Precatalyst | An inexpensive, stable, and less toxic alternative to palladium catalysts. |
| Tetrahydrofuran (THF) | Solvent | A common solvent for Grignard and cross-coupling reactions. |
| N-methylpyrrolidinone (NMP) | Co-solvent | Often used to stabilize the active iron catalyst and improve reaction robustness. |
This reaction has been shown to be highly scalable and proceeds with yields often exceeding 80%.
Advanced Synthetic Approaches
Advances in synthetic methodology have led to the development of protocols that offer improvements in terms of reaction efficiency, selectivity, and environmental impact.
Stereoselective Synthesis Considerations
Stereoselective synthesis is a critical consideration when a molecule contains chiral centers, aiming to produce a specific stereoisomer. In the case of this compound, the molecule itself is achiral. The n-nonyl group is a linear alkyl chain, and there are no stereocenters on the aromatic ring or the ester functionality. Therefore, stereoselective synthesis is not a relevant consideration for the preparation of this specific compound.
However, the principles of stereoselective synthesis are highly relevant in the broader context of benzoate synthesis. For instance, if the alkyl chain contained a chiral center (e.g., a secondary nonyl group) or if other chiral substituents were present on the aromatic ring, controlling the stereochemical outcome would be crucial. Methodologies for achieving this include the use of chiral catalysts or chiral auxiliaries. For example, biocatalytic approaches using enzymes or the use of chiral ligands in metal-catalyzed reactions can achieve high enantioselectivity in the synthesis of more complex chiral esters. acs.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. usm.my The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to increased product yields with fewer byproducts. researchgate.netsciepub.com This is due to the efficient and rapid heating of the reaction mixture through direct coupling of microwave energy with the polar molecules present. researchgate.net
Both of the primary synthetic routes to this compound can be enhanced by microwave technology:
Microwave-Assisted Fischer Esterification: Studies have shown that the esterification of benzoic acids can be significantly accelerated using microwave heating in sealed vessels. usm.mytandfonline.com The ability to rapidly reach temperatures above the solvent's conventional boiling point increases the reaction rate, driving the equilibrium towards the product more quickly. usm.my
Microwave-Assisted Cross-Coupling: Kumada-type cross-coupling reactions have also been successfully performed under microwave irradiation. acs.orgnih.govrsc.org Reports indicate that this technique leads to higher yields in much shorter reaction times and may require lower catalyst loading compared to conventional heating methods. acs.orgnih.gov
| Method | Typical Reaction Time | Temperature | Key Advantages |
| Conventional Heating | Several hours to days researchgate.net | Reflux Temperature | Simple setup, well-established. |
| Microwave-Assisted | 5-30 minutes usm.mytandfonline.com | 130-150°C (Sealed Vessel) usm.my | Drastic reduction in reaction time, improved yields, energy efficiency. ijsdr.orgsciepub.com |
Green Chemistry Approaches in Benzoate Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several of the methodologies discussed for synthesizing benzoate esters align with these principles.
Use of Benign Catalysts: A major green advancement in cross-coupling is the use of iron-based catalysts [Fe(acac)₃] as a substitute for more toxic and expensive noble metals like palladium. Iron is abundant, inexpensive, and has low toxicity, making it a more sustainable choice.
Heterogeneous and Reusable Catalysts: The use of solid acid catalysts, such as ion-exchange resins (e.g., Dowex), in esterification reactions is a key green strategy. nih.govacs.org These catalysts can be easily removed from the reaction mixture by simple filtration and can be reused multiple times, minimizing waste and simplifying product purification. acs.org
Solvent-Free Reactions: Some modern esterification protocols are being developed under solvent-free conditions, which significantly reduces the environmental impact by eliminating volatile organic compounds (VOCs). dergipark.org.tr
Atom Economy: Direct synthesis methods like Fischer esterification and cross-coupling generally have good atom economy, as most of the atoms from the reactants are incorporated into the final product.
Scale-Up and Process Optimization in this compound Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful consideration of various factors to ensure efficiency, safety, and cost-effectiveness. The optimization of the Kumada-Tamao-Corriu cross-coupling reaction is central to this scale-up process.
Optimization of Reaction Conditions:
Key parameters that require optimization include catalyst loading, reaction time, temperature, and the choice of ligands and solvents. Research on iron-catalyzed cross-coupling reactions has shown that catalyst loading can often be significantly reduced without compromising the yield, which is crucial for large-scale applications to minimize costs and residual metal in the final product. rsc.org For instance, studies on similar cross-coupling reactions have demonstrated that catalyst loading can be as low as 0.05 mol%. rsc.org
The reaction time and temperature are also critical for process efficiency. Optimizing these parameters can lead to shorter batch times and reduced energy consumption. For the synthesis of related alkylated benzoates, reaction times can be as short as 10 minutes. rsc.org
Table 1: Key Parameters for Optimization in Kumada-Tamao-Corriu Cross-Coupling
| Parameter | Objective | Considerations |
| Catalyst Loading | Minimize catalyst usage while maintaining high yield. | Cost of catalyst, potential for catalyst poisoning, and metal contamination of the product. rsc.orgarkat-usa.org |
| Ligand Selection | Enhance catalyst activity and selectivity. | Ligand cost, stability, and influence on reaction kinetics. nih.gov |
| Reaction Temperature | Achieve optimal reaction rate and minimize side reactions. | Energy consumption, reaction exothermicity, and stability of reactants and products. arkat-usa.orgnumberanalytics.com |
| Reaction Time | Maximize throughput. | Reaction kinetics and completion. rsc.org |
| Solvent Choice | Ensure good solubility of reactants and facilitate reaction. | Cost, safety (flammability, toxicity), and ease of removal. numberanalytics.com |
Challenges and Solutions in Grignard Reagent Production:
The large-scale production of the nonylmagnesium bromide Grignard reagent presents its own set of challenges. The formation of Grignard reagents is highly exothermic and can be difficult to control on an industrial scale. aiche.orgmt.com Continuous flow chemistry has emerged as a safer and more efficient alternative to traditional batch processes for Grignard reagent formation. aiche.orgfraunhofer.de This approach allows for better heat management and control over reaction parameters. fraunhofer.de
Activation of the magnesium metal is another critical step that can be challenging to reproduce on a large scale. numberanalytics.com Various methods, including the use of activating agents like iodine or 1,2-dibromoethane, are employed to ensure consistent reaction initiation. numberanalytics.com
Process Optimization Strategies:
Statistical Design of Experiments (DoE): This methodology can be used to efficiently screen and optimize multiple reaction parameters simultaneously, leading to the identification of the most robust and efficient process conditions.
In-situ Reaction Monitoring: Techniques such as FTIR spectroscopy can be employed to monitor the progress of the reaction in real-time. mt.com This allows for precise control over the reaction endpoint and can help in identifying and mitigating any process deviations. mt.com
Purification Strategies: The development of an efficient and scalable purification method is crucial to obtain this compound of the desired purity. This may involve distillation, crystallization, or chromatography, with the choice depending on the scale of production and the impurity profile.
By focusing on these areas of process optimization, the large-scale production of this compound via iron-catalyzed Kumada-Tamao-Corriu cross-coupling can be made a viable and economically attractive process.
Isolation and Natural Occurrence of Alkyl Benzoates
Occurrence in Biological Matrices
Alkyl benzoates, a class of organic compounds, have been identified in various biological sources, indicating their production through natural metabolic processes. Their presence has been documented in both fungal and plant species, highlighting their distribution across different kingdoms of life.
The fungus Lasiodiplodia theobromae is a notable producer of a diverse array of secondary metabolites. nih.govresearchgate.net This plant pathogenic fungus, commonly found in tropical and subtropical regions, is known to synthesize a plethora of low molecular weight compounds with varied structures and bioactivities. nih.govresearchgate.net Among the numerous compounds identified from Lasiodiplodia species are various alkyl benzoates.
Research on the secondary metabolites of Lasiodiplodia has revealed the presence of compounds such as ethyl-2,4-dihydroxy-6-nonylbenzoate. nih.gov One study on a mangrove endophytic fungus, Lasiodiplodia sp. 318#, led to the isolation of 2,4-dihydroxy-6-nonylbenzoate. researchgate.net Another investigation into the metabolites of Lasiodiplodia theobromae sourced from the plant Morus alba resulted in the isolation of ethyl 2,4-dihydroxy-6-(4-methoxycarbonylbutyl)-benzoate. unmul.ac.id These findings underscore the role of Lasiodiplodia fungi as a source of structurally diverse alkyl benzoates. The production of these metabolites can be influenced by environmental factors, as evidenced by studies showing that temperature affects the metabolic profile of L. theobromae. tandfonline.com
Table 1: Alkyl Benzoates Identified in Lasiodiplodia Species
| Compound Name | Fungal Species | Source of Isolate | Reference |
| 2,4-dihydroxy-6-nonylbenzoate | Lasiodiplodia sp. 318# | Mangrove | researchgate.net |
| Ethyl 2,4-dihydroxy-6-nonylbenzoate | Lasiodiplodia theobromae | Not specified | nih.gov |
| Ethyl 2,4-dihydroxy-6-(4-methoxycarbonylbutyl)-benzoate | Lasiodiplodia theobromae | Morus alba | unmul.ac.id |
This table is interactive. Click on the headers to sort.
The Himalayan butterfly bush, Buddleja crispa, is another natural source from which alkyl benzoates have been isolated. nrfhh.comresearchgate.net Phytochemical investigations of this plant have led to the identification of several compounds, including nonyl benzoate (B1203000) and methyl benzoate. nih.govjetir.orgresearchgate.net A study on the aerial parts of Buddleja crispa resulted in the isolation of nonyl benzoate among other known compounds. nih.govresearchgate.net Further research on this plant has also reported the presence of methyl benzoate. researchgate.net The ethanolic extract of B. crispa has been shown to contain a variety of secondary metabolites, including alkaloids, tannins, and flavonoids, in addition to these benzoates. nrfhh.com
Table 2: Alkyl Benzoates Identified in Buddleja crispa
| Compound Name | Plant Part | Reference |
| Nonyl benzoate | Aerial parts | nih.govjetir.orgresearchgate.net |
| Methyl benzoate | Not specified | researchgate.net |
This table is interactive. Click on the headers to sort.
Bioprospecting and Discovery Methodologies
The discovery of alkyl benzoates from natural sources relies on established methodologies in phytochemistry and mycology. The general process involves the collection of biological material, followed by extraction, fractionation, and isolation of individual compounds.
For instance, in the study of Buddleja crispa, the aerial parts of the plant were collected and subjected to extraction. nih.govresearchgate.net The crude extract was then fractionated using various chromatographic techniques to isolate pure compounds, including nonyl benzoate and methyl benzoate. nih.govresearchgate.netresearchgate.net Similarly, for fungal metabolites, fermentation of the fungal strain, such as Lasiodiplodia sp., on a suitable medium is the first step. hznu.edu.cn The fungal culture is then extracted, and the extract is purified through a series of chromatographic steps to yield pure secondary metabolites. unmul.ac.id
Modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation of the isolated compounds. nih.gov These methods allow for the precise identification of the chemical structure of novel and known alkyl benzoates. The "one strain, many compounds" (OSMAC) approach, which involves varying culture conditions to induce the production of different metabolites, is also a valuable strategy in discovering novel compounds from fungi. nih.gov
Biosynthetic Pathways and Precursor Analysis
The biosynthesis of alkyl benzoates in fungi is linked to the polyketide pathway. nih.gov Polyketide synthases (PKSs) are large, multifunctional enzymes that produce a wide range of secondary metabolites. uni-hannover.de The biosynthesis of the aromatic core of many benzoates is thought to proceed through the polyketide pathway, where simple acyl-CoA precursors are sequentially condensed.
For benzoates with alkyl side chains, the biosynthesis involves the incorporation of different starter and extender units by the PKS. While acetate (B1210297) is the canonical starter unit for many fungal PKSs, the use of a benzoate starter unit is less common but has been observed. nih.gov The alkyl chain itself is typically assembled through fatty acid synthesis pathways, which share similarities with polyketide biosynthesis. wur.nl These pathways utilize acetyl-CoA and malonyl-CoA as building blocks to construct the fatty acid chain, which can then be attached to the aromatic ring.
Precursor analysis for compounds like 4-nonylbenzoic acid points to precursors such as 4-bromobenzoic acid and nonylmagnesium bromide in synthetic routes, which can provide insights into potential biosynthetic precursors in natural systems. chemsrc.com In fungi, the degradation of aromatic hydrocarbons like toluene (B28343) can proceed via benzoate and 4-hydroxybenzoate (B8730719), suggesting that benzoate is a key intermediate in fungal aromatic metabolism. wur.nl The methylation of the carboxyl group to form methyl esters is often catalyzed by methyltransferases, utilizing S-adenosyl methionine (SAM) as a methyl donor. beilstein-journals.org
Advanced Spectroscopic Characterization of Methyl 4 Nonylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each proton and carbon atom within the molecule.
¹H NMR spectroscopy identifies the different types of protons in a molecule and their relationships. The spectrum of Methyl 4-nonylbenzoate shows distinct signals for the aromatic protons, the methyl ester protons, and the protons of the nonyl alkyl chain.
The aromatic region displays two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing ester group are deshielded and appear further downfield compared to the protons ortho to the electron-donating alkyl group. The nonyl chain protons show a triplet for the benzylic methylene (B1212753) group (α-CH₂), a broad multiplet for the subsequent methylene groups, and a terminal methyl group triplet. The sharp singlet corresponds to the three protons of the methoxy (B1213986) group of the ester.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.95 | Doublet | 2H | Aromatic (H-2, H-6) |
| ~7.25 | Doublet | 2H | Aromatic (H-3, H-5) |
| ~3.90 | Singlet | 3H | Methoxy (-OCH₃) |
| ~2.65 | Triplet | 2H | Benzylic (-CH₂-) |
| ~1.60 | Multiplet | 2H | Nonyl chain (-CH₂-) |
| ~1.30 | Multiplet | 12H | Nonyl chain (-(CH₂)₆-) |
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal, confirming the presence of the carbonyl group, the aromatic carbons, the methoxy carbon, and the carbons of the nonyl chain. hmdb.ca The chemical shift of each carbon is influenced by its electronic environment. libretexts.org For instance, the carbonyl carbon of the ester is significantly downfield due to the strong deshielding effect of the two attached oxygen atoms.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~167.0 | Carbonyl (C=O) |
| ~148.5 | Aromatic (C-4) |
| ~129.8 | Aromatic (C-2, C-6) |
| ~128.5 | Aromatic (C-3, C-5) |
| ~128.0 | Aromatic (C-1) |
| ~52.0 | Methoxy (-OCH₃) |
| ~36.0 | Benzylic (-CH₂) |
| ~31.9 | Nonyl chain (-CH₂) |
| ~31.5 | Nonyl chain (-CH₂) |
| ~29.5 | Nonyl chain (-CH₂) |
| ~29.3 | Nonyl chain (-CH₂) |
| ~22.7 | Nonyl chain (-CH₂) |
Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent aromatic protons (H-2/H-6 with H-3/H-5) and throughout the nonyl alkyl chain, confirming the sequence of the methylene groups and their coupling to the terminal methyl group. youtube.com
HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org It allows for the unambiguous assignment of each carbon signal based on the known proton assignments. For example, the proton signal at ~3.90 ppm would correlate with the carbon signal at ~52.0 ppm, confirming the C-H bond of the methoxy group.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two or three bonds. sdsu.edu This is crucial for connecting different parts of the molecule. Key HMBC correlations for this compound would include:
A correlation between the methoxy protons (~3.90 ppm) and the carbonyl carbon (~167.0 ppm).
Correlations from the aromatic protons H-2/H-6 (~7.95 ppm) to the carbonyl carbon (~167.0 ppm).
Correlations from the benzylic protons (~2.65 ppm) to the aromatic carbons C-3, C-4, and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. ucl.ac.uk In this compound, NOESY would show correlations between the methoxy protons and the aromatic protons at H-2/H-6, as well as between the benzylic protons of the nonyl chain and the aromatic protons at H-3/H-5, confirming their spatial proximity.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules, generating ions with minimal fragmentation. creative-proteomics.com When analyzed by ESI-MS, this compound is expected to be detected primarily as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. hilarispublisher.combioanalysis-zone.com The precise mass measurement distinguishes the compound from other molecules with the same nominal mass but different atomic compositions. bioanalysis-zone.com
**Table 3: Predicted ESI-MS Data for this compound (C₁₇H₂₆O₂) **
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 263.2006 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and semi-volatile organic compounds. naturalspublishing.com In GC-MS, the sample is first separated based on its boiling point and polarity by GC, and then detected by MS. researchgate.net The standard ionization method used in GC-MS is Electron Impact (EI), which is a high-energy process that causes extensive fragmentation of the molecule. researchgate.net
The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ions. This fragmentation pattern serves as a molecular "fingerprint" that can be used for structural confirmation and identification by comparing it to spectral libraries. naturalspublishing.com
For this compound, the EI mass spectrum would be expected to show the molecular ion at m/z 262. Key fragmentation pathways would likely include:
Loss of a methoxy radical (•OCH₃) to give a fragment at m/z 231.
Cleavage of the nonyl chain at the benzylic position (alpha-cleavage), which is a favorable process. This would lead to fragments characteristic of the alkyl chain and the substituted benzoyl cation.
A prominent peak corresponding to the 4-(methoxycarbonyl)tropylium ion or a related species.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. wikipedia.org This method is particularly well-suited for the identification and quantification of this compound in complex matrices such as environmental samples, biological fluids, and food products. wikipedia.orgeurl-pesticides.eu
The general workflow for analyzing this compound using LC-MS/MS involves several key steps. Initially, the sample undergoes preparation, which could involve solid-phase extraction (SPE) to isolate and concentrate the analyte from the matrix. nih.gov Following extraction, the sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. nih.gov A reversed-phase C18 column is commonly employed for the separation of nonpolar compounds like this compound. nih.govca.gov The mobile phase typically consists of a gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization. eurl-pesticides.euca.gov
After chromatographic separation, the analyte elutes from the column and enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source operating in positive mode. nih.gov In the ion source, this compound is ionized, most commonly forming the protonated molecule [M+H]⁺.
The tandem mass spectrometry (MS/MS) capability is then used for selective and sensitive detection. In the first stage of the mass spectrometer (Q1), the precursor ion corresponding to the mass-to-charge ratio (m/z) of protonated this compound (C17H26O2, molecular weight: 262.39) is selected. This precursor ion is then fragmented in a collision cell (q2) through collision-induced dissociation (CID). The resulting product ions are subsequently analyzed in the third stage of the mass spectrometer (Q3). By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), high selectivity and sensitivity can be achieved, minimizing interference from the sample matrix. nih.govca.gov
A summary of a plausible LC-MS/MS method for this compound is presented below.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm) lcms.cz |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min nih.gov |
| Column Temperature | 40 °C nih.gov |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 263.2 |
| Collision Gas | Argon |
| Monitored Transitions (MRM) | Hypothetical transitions for quantification and qualification |
| Quantifier: m/z 263.2 → 131.1 (cleavage of the ester bond) |
This table is for illustrative purposes; actual parameters would require experimental optimization.
Vibrational Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. spectroscopyonline.com The spectrum of this compound is expected to be dominated by features characteristic of an aromatic ester with a long alkyl chain.
The key vibrational modes for this compound include:
C-H Stretching: Vibrations of the methyl and methylene groups of the nonyl chain are expected in the 2850-3000 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹. libretexts.org
C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group is anticipated. For aromatic esters, this peak typically falls in the range of 1715-1730 cm⁻¹. spectroscopyonline.com
C-O Stretching: Aromatic esters exhibit two characteristic C-O stretching bands. spectroscopyonline.com The asymmetric C-C-O stretch is expected to be a strong band between 1250 and 1310 cm⁻¹, while the symmetric O-C-C stretch will appear as another strong band between 1100 and 1130 cm⁻¹. spectroscopyonline.com
C=C Stretching: In-ring C=C stretching vibrations of the benzene ring will produce bands of variable intensity in the 1400-1600 cm⁻¹ region. libretexts.org
C-H Bending: Bending vibrations of the alkyl chain's CH₂ and CH₃ groups will be present, such as the scissoring mode around 1450-1470 cm⁻¹. libretexts.org Out-of-plane (oop) bending of the aromatic C-H bonds is also expected in the fingerprint region.
Table 2: Predicted Prominent FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~2955, ~2925, ~2855 | Medium-Strong | C-H stretching (alkyl chain) libretexts.org |
| ~1725 | Very Strong | C=O stretching (ester) spectroscopyonline.com |
| ~1610, ~1510 | Medium | C=C stretching (aromatic ring) libretexts.org |
| ~1465 | Medium | CH₂ scissoring (alkyl chain) libretexts.org |
| ~1280 | Strong | Asymmetric C-C-O stretching (ester) spectroscopyonline.com |
| ~1115 | Strong | Symmetric O-C-C stretching (ester) spectroscopyonline.com |
This table is based on characteristic frequencies for aromatic esters and alkyl chains. spectroscopyonline.comlibretexts.org
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, and it is highly complementary to FTIR. vscht.czlibretexts.org While polar functional groups like C=O produce strong IR signals, non-polar bonds and aromatic rings often yield intense Raman bands.
For this compound, the Raman spectrum would likely show:
A strong band for the symmetric stretching of the benzene ring.
The C=C stretching vibrations of the aromatic ring are also prominent.
While the C=O stretch is typically weaker in Raman than in IR, it is still observable. vscht.cz
The C-H stretching vibrations of both the alkyl and aromatic moieties will be present.
Table 3: Expected Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3060 | Medium | Aromatic C-H stretching |
| ~2930, ~2870 | Strong | Alkyl C-H stretching |
| ~1720 | Weak-Medium | C=O stretching (ester) vscht.cz |
| ~1615 | Very Strong | C=C stretching (aromatic ring) |
| ~1300 | Medium | C-C stretching (alkyl chain) |
This table presents predicted shifts based on general data for aromatic esters. vscht.czresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted spots provides information about the crystal lattice, and the intensities of these spots are used to calculate an electron density map, from which the atomic positions can be determined. nih.gov
A successful crystallographic analysis of this compound would provide:
Precise bond lengths and angles: Confirming the geometry of the benzoate (B1203000) ester and the nonyl chain.
Molecular conformation: Determining the planarity of the benzene ring and the ester group, as well as the conformation of the flexible nonyl tail.
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice. This would include van der Waals forces between the long alkyl chains and potential π-stacking interactions between the aromatic rings. mdpi.com
The process would involve growing a suitable single crystal of this compound, which can be a challenging step, especially for molecules with flexible chains. The crystal would then be mounted on a diffractometer and cooled to a low temperature (e.g., 120 K) to reduce thermal vibrations, allowing for a more precise structure determination. plos.org
Specialized Spectroscopic Methods
Electron Energy-Loss Spectroscopy (EELS) is an analytical technique typically performed in a transmission electron microscope (TEM). kyoto-u.ac.jp It analyzes the energy distribution of electrons that have passed through a thin sample, providing information about elemental composition and electronic structure at a high spatial resolution. core.ac.uknih.gov
When applied to organic materials like this compound, EELS can probe the core-loss and low-loss energy regions.
Core-Loss Spectroscopy: The core-loss region shows sharp edges corresponding to the energy required to excite core electrons to unoccupied states. For this compound, this would allow for the detection and mapping of carbon, and oxygen K-edges. The fine structure near these edges (Energy Loss Near Edge Structure, ELNES) can provide information about the local chemical environment and bonding, such as distinguishing between the sp²-hybridized carbons of the benzene ring and the sp³-hybridized carbons of the nonyl chain. core.ac.uk
Low-Loss Spectroscopy: The low-loss region (below ~50 eV) is dominated by plasmon excitations and interband transitions. This region can offer insights into the electronic properties of the material. nih.gov
A significant challenge in applying EELS to organic compounds is their sensitivity to electron beam-induced radiation damage, which can alter the material's structure and composition during analysis. nih.gov Therefore, low-dose techniques are essential for obtaining meaningful data. kyoto-u.ac.jp Although not a routine characterization method for a simple molecule like this compound, EELS could be valuable in specific contexts, such as analyzing its distribution within a polymer matrix or a biological system. core.ac.uknih.gov
Computational Chemistry and Theoretical Studies
Analysis of Electronic Properties
The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions. Computational methods allow for a detailed examination of these characteristics.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity. numberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. numberanalytics.comajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. ajchem-a.comresearchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to move an electron from the HOMO to the LUMO. researchgate.netirjweb.com Conversely, a small gap indicates that a molecule is more reactive and less stable. researchgate.net This energy gap is instrumental in predicting how the molecule will interact in chemical reactions. numberanalytics.comajchem-a.com The distribution of HOMO and LUMO across the molecular structure highlights the regions most likely to be involved in electron donation and acceptance, respectively.
| Parameter | Significance |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. irjweb.com |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, using a color spectrum to denote different charge regions. researchgate.netmalayajournal.org
Typically, red and orange colors indicate regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. researchgate.netresearchgate.netmalayajournal.org Conversely, blue colors represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netmalayajournal.org Green and yellow areas denote regions with near-zero or neutral potential. researchgate.netresearchgate.net For Methyl 4-nonylbenzoate, the MEP map would likely show negative potential around the oxygen atoms of the ester group, highlighting them as potential sites for interaction with electrophiles. The aromatic ring and the alkyl chain would exhibit different potential characteristics, influencing how the molecule interacts with other charged species. researchgate.net
| Color | Electrostatic Potential | Significance |
|---|---|---|
| Red | Most Negative | Electron-rich, site for electrophilic attack. malayajournal.org |
| Orange | Negative | Electron-rich. researchgate.net |
| Yellow | Slightly Negative | Slightly electron-rich. researchgate.net |
| Green | Neutral | Region of zero potential. researchgate.netmalayajournal.org |
| Blue | Positive | Electron-deficient, site for nucleophilic attack. researchgate.netmalayajournal.org |
Global chemical reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors, based on Density Functional Theory (DFT), include chemical hardness (η), softness (S), and electrophilicity (ω).
Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. mdpi.com A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. irjweb.com Softness is the reciprocal of hardness; "soft" molecules have a small HOMO-LUMO gap and are more reactive. researchgate.net
Electrophilicity (ω) : This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.
These descriptors are crucial for understanding the relationship between a molecule's structure and its global chemical reactivity. researchgate.net
| Descriptor | Formula | Description |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. mdpi.com |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |
| Chemical Potential (μ) | -χ | The escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the energy lowering due to maximal electron flow. |
Theoretical Spectroscopy and Correlation with Experimental Data
Computational methods can simulate various spectroscopic techniques, such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. By calculating theoretical spectra and comparing them with experimental data, researchers can validate the computed molecular structure and gain a deeper understanding of the molecule's vibrational and electronic properties. For instance, theoretical calculations of 1H and 13C NMR chemical shifts can be compared with experimental spectra to confirm the assigned structure of this compound. Similarly, calculated vibrational frequencies from theoretical IR spectra can be correlated with experimental IR absorption bands to assign specific vibrational modes to functional groups within the molecule.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.govorientjchem.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most energetically favorable reaction pathways. nih.gov For reactions involving this compound, such as its synthesis or degradation, computational studies can elucidate the step-by-step process of bond breaking and formation. orientjchem.org For example, in a catalyzed cross-coupling reaction to form this compound, computational analysis could reveal the role of the catalyst, the structure of key intermediates, and the activation energies for each step in the catalytic cycle. tu-dortmund.dersc.org This level of detail is often difficult to obtain through experimental means alone and provides invaluable insights into the reaction dynamics. orientjchem.org
Derivatization Strategies for Methyl 4 Nonylbenzoate Analysis and Synthesis
Derivatization for Chromatographic Enhancement
Chromatographic analysis of Methyl 4-nonylbenzoate, whether by gas chromatography (GC) or liquid chromatography (LC), can be significantly improved through derivatization. These strategies aim to modify the molecule's volatility, polarity, or thermal stability, or to introduce a specific tag for highly sensitive detection.
Silylation for Increased Volatility and Stability
Silylation is a common derivatization technique in gas chromatography (GC) that involves replacing an active hydrogen atom (from groups like -OH, -COOH, -NH2, -SH) with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. nih.gov This process reduces the polarity and intermolecular hydrogen bonding of the analyte, thereby increasing its volatility and thermal stability. sigmaaldrich.com
While this compound itself lacks active hydrogens, its hydrolysis product, 4-nonylbenzoic acid, requires derivatization for effective GC analysis. Silylation converts the polar carboxylic acid into a more volatile and less adsorptive TMS ester, resulting in improved peak shape and reproducibility. researchgate.netcolostate.edu
Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). research-solution.cominterchim.fr The reactivity of these reagents can be enhanced by adding a catalyst, such as trimethylchlorosilane (TMCS). research-solution.comgcms.cz The reaction with BSTFA is robust, and its by-products are highly volatile, which minimizes interference in the chromatogram. sigmaaldrich.comresearch-solution.com For sterically hindered or less reactive compounds, heating is often employed to ensure the reaction goes to completion. research-solution.com An alternative approach is injector port silylation (IPS), where the derivatization occurs online within the hot GC injector, minimizing sample preparation time and potential degradation of derivatives. austinpublishinggroup.com
Table 1: Common Silylating Reagents for the Derivatization of 4-Nonylbenzoic Acid This table is interactive. Users can sort and filter the data.
| Reagent | Abbreviation | Key Features | Typical Catalyst |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, volatile by-products, suitable for FID detection. sigmaaldrich.comresearch-solution.com | TMCS (1-10%) |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Most volatile TMS-amide, strong silylating potential. | TMCS |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Highly reactive, especially with nitrogenous compounds, but less volatile by-products than BSTFA. thermofisher.com | TMCS |
Esterification and Transesterification for GC Analysis
Esterification is a fundamental derivatization method that converts carboxylic acids into esters, which are more volatile and exhibit better chromatographic behavior. gcms.cz For the analysis of 4-nonylbenzoic acid, it can be converted back to its methyl ester or to other alkyl esters (e.g., ethyl, propyl) using reagents like BF3-Methanol or by reaction with an alcohol in the presence of an acid catalyst. research-solution.com
Transesterification is the process of exchanging the alcohol portion of an ester with another alcohol, a reaction often catalyzed by acids or bases. wikipedia.org This strategy is directly applicable to this compound. By reacting it with a different alcohol (e.g., ethanol (B145695), butanol), a new ester (Ethyl 4-nonylbenzoate, Butyl 4-nonylbenzoate) is formed. This can be useful for:
Altering retention times to avoid co-elution with matrix components.
Creating a series of derivatives to confirm compound identity.
Synthesizing novel esters with different properties.
Acid-catalyzed transesterification proceeds by protonating the carbonyl group, making the ester more susceptible to nucleophilic attack by another alcohol. wikipedia.orgbiodieseleducation.org Base-catalyzed transesterification, which is generally faster, involves the formation of a highly nucleophilic alkoxide from the alcohol, which then attacks the ester's carbonyl carbon. pearson.comresearchgate.net Lipase-catalyzed transesterification offers a mild, solvent-free alternative that can produce long-chain alkyl benzoates in high conversion rates. nih.gov
Table 2: Research Findings on Transesterification of Alkyl Benzoates This table is interactive. Users can sort and filter the data. | Catalyst Type | Catalyst Example | Substrates | Key Finding | Reference | |---|---|---|---|---| | Acid | Sulfuric Acid, HCl | Vegetable Oils, Esters | Reaction is effective but generally slower than base-catalysis; requires heat and higher molar ratio of alcohol. biodieseleducation.orgmdpi.com | | Base | Sodium Hydroxide, Sodium Methoxide (B1231860), Sodium bis(ethylenedioxy)borate | Aromatic and Aliphatic Esters | Reaction is rapid; mild catalysts like sodium bis(ethylenedioxy)borate can be used under microwave or ultrasonication. asianpubs.org | | Enzyme | Immobilized Lipase B (Novozym 435) | Methyl (hydroxy)benzoates + Fatty Alcohols | High conversion to long-chain alkyl benzoates under solvent-free conditions; transesterification is more efficient than direct esterification. nih.gov | | Metal Salt | Alkali Metal Salts (e.g., KI, CsI) | Aryl Esters + Phenols | Earth-abundant metal salts can effectively catalyze the transesterification of challenging substrates like phenols. rsc.org |
Derivatization for Chiral Separation
This compound is an achiral molecule. However, if a chiral center were introduced into the nonyl side chain, or if the compound were an intermediate in an asymmetric synthesis, separation of the resulting enantiomers would be necessary. While chiral chromatography columns can separate enantiomers directly, an alternative and common approach is derivatization with a chiral reagent.
This strategy involves reacting the racemic mixture (e.g., of a chiral 4-nonylbenzoic acid or a chiral alcohol precursor) with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column (GC or HPLC). nih.gov
For example, a racemic carboxylic acid like a chiral version of 4-nonylbenzoic acid could be esterified with a chiral alcohol (e.g., (R)-(-)-2-butanol). The resulting diastereomeric esters could then be separated by HPLC or GC. Similarly, a chiral alcohol precursor could be esterified with a chiral acid. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of the target compound.
Derivatization Reagents and Protocols
The selection of a derivatization strategy depends on the analytical goal (e.g., improved volatility for GC, enhanced ionization for LC-MS) and the functional groups present on the analyte.
Protocol Example 1: Silylation of 4-Nonylbenzoic Acid for GC-MS Analysis This protocol is based on a general procedure for silylating carboxylic acids. research-solution.com
Sample Preparation: Place 1-5 mg of 4-nonylbenzoic acid into a micro-reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and 100 µL of BSTFA containing 1% TMCS. research-solution.com
Reaction: Cap the vial tightly and heat at 60-80 °C for 30-60 minutes. research-solution.com Reaction time may need optimization depending on steric hindrance.
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Protocol Example 2: Base-Catalyzed Transesterification of this compound This protocol is adapted from general methods for transesterification. pearson.comasianpubs.org
Reagent Preparation: Prepare a solution of the catalyst, for example, by dissolving a small amount of sodium methoxide in the desired alcohol (e.g., ethanol or 1-butanol) in excess.
Reaction: Add the this compound to the alcohol/catalyst solution.
Heating: Gently heat the mixture under reflux for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for GC analysis.
Work-up: After cooling, neutralize the catalyst with a weak acid. Extract the resulting ester with an organic solvent (e.g., hexane (B92381) or diethyl ether), wash with water to remove residual alcohol and salts, and dry over anhydrous sodium sulfate.
Analysis: The solvent can be evaporated, and the resulting product (e.g., Ethyl 4-nonylbenzoate) analyzed by GC-MS.
Protocol Example 3: LC-MS Derivatization of 4-Nonylbenzoic Acid with EDC/Amine Tag This protocol is based on general methods for derivatizing carboxylic acids for LC-MS. mdpi.comnih.gov
Sample Preparation: Dissolve the 4-nonylbenzoic acid sample in a suitable solvent like acetonitrile (B52724).
Reagent Addition: Add a solution of the amine-containing derivatizing agent, followed by a freshly prepared aqueous solution of EDC. The pH may need adjustment depending on the specific reagent.
Reaction: Incubate the mixture, typically at a controlled temperature (e.g., 40-60 °C) for 30-60 minutes.
Analysis: After the reaction, the mixture can be diluted with the mobile phase and directly injected into the LC-MS/MS system for analysis in positive-ion mode.
Environmental Fate and Transformation of Benzoate Esters
Identification of Environmental Transformation Products
Based on the established degradation pathways for benzoate (B1203000) esters, the primary environmental transformation products of Methyl 4-nonylbenzoate can be predicted.
From Hydrolysis and Biodegradation : The cleavage of the ester bond is the common initial step in both abiotic hydrolysis and biotic degradation. researchgate.netresearchgate.net This would result in the formation of 4-nonylbenzoic acid and methanol . The 4-nonylbenzoic acid may undergo further biodegradation.
From Photolysis : Photolytic degradation can lead to more complex products. As seen with related compounds like ethyl-paraben, transformation can result in hydroxylated derivatives or dimers. nih.gov Studies on other aromatic compounds have shown that reactions with disinfectants like sodium hypochlorite (B82951) can lead to halogenated by-products. jeeng.net Without specific experimental data, it is plausible that photolysis of this compound could yield hydroxylated versions of the parent compound or its initial hydrolysis products.
Table 3: Predicted Transformation Products of this compound
| Degradation Pathway | Predicted Primary Products | Source (based on analogy) |
|---|---|---|
| Hydrolysis | 4-nonylbenzoic acid, Methanol | nih.gov, , researchgate.net |
| Biodegradation | 4-nonylbenzoic acid, Methanol | researchgate.net, nih.gov, nih.gov |
| Photolysis | Hydroxylated derivatives, other complex products | nih.gov, nih.gov |
Environmental Distribution and Mobility
Once released into the environment, the movement of this compound between air, water, soil, and sediment is governed by its physical and chemical properties.
The tendency of an organic chemical to bind to soil and sediment particles is a key factor controlling its mobility. This process, known as sorption, reduces the concentration of the chemical in the water phase, limiting its potential to leach into groundwater. copernicus.org The sorption behavior is influenced by the properties of the chemical (like hydrophobicity) and the characteristics of the soil (such as organic matter and clay content). copernicus.orgresearchgate.net
For benzoate esters, mobility can vary. Benzoic acid is considered moderately mobile, with its movement being negatively correlated with soil organic matter content. who.int Butyl benzoate, with a smaller alkyl group than this compound, is predicted to have high mobility in soil. nih.gov Conversely, compounds with long alkyl chains, which increase hydrophobicity (water-repelling character), tend to adsorb more strongly to soil organic carbon. Given its long C9 alkyl chain, this compound is expected to have a high affinity for soil and sediment, resulting in low mobility and a reduced likelihood of leaching into groundwater.
Table 4: Soil Adsorption and Mobility of Related Compounds
| Compound | Soil Adsorption Coefficient (Koc) | Mobility Classification | Source |
|---|---|---|---|
| Butyl Benzoate | 125 | High | nih.gov |
| Benzoic Acid | Kd = 0.62-1.92 (soil dependent) | Moderately Mobile | who.int |
| Methyl nonyl ketone | Not specified | Relatively Immobile | epa.gov |
Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gas phase. For chemicals in water or soil, this is governed by their vapor pressure and Henry's Law constant. inchem.orgnih.gov Chemicals with high vapor pressures and high Henry's Law constants tend to volatilize more readily.
Methodologies for Environmental Fate Studies (e.g., Radiolabeled vs. Non-Radiolabeled Tracers)
The investigation into the environmental fate of chemical compounds, such as this compound, is essential for a comprehensive environmental risk assessment. nih.gov These studies aim to understand a substance's distribution, transformation, and degradation in various environmental compartments like soil, water, and sediment. tandfonline.comsmithers.com The methodologies employed are critical for generating reliable data on these processes. nih.gov A pivotal choice in designing these studies is the use of either radiolabeled or non-radiolabeled tracers to monitor the compound's behavior. smithers.combattelle.org
The selection of a methodology depends on specific study objectives, the properties of the compound , and available resources. battelle.org For instance, while non-radiolabeled materials can be used to determine the rate of degradation, regulations often require radiolabeled material to elucidate the transformation pathway and establish a complete mass balance. smithers.com
Radiolabeled Tracers
Radiolabeled compounds are molecules in which one or more atoms have been replaced by a radioactive isotope. battelle.org This "tag" allows scientists to track the movement and transformation of the specific compound, like this compound, through complex environmental systems by detecting the emitted radiation. tandfonline.combattelle.org The use of radiolabeled materials has been a standard practice in the regulated chemical industry for decades. smithers.com
Key Advantages:
Mass Balance and Pathway Identification: Radiolabeling is the definitive method for determining the complete fate of a compound. It allows for a full accounting (mass balance) of the applied substance, tracking it as it partitions into soil, water, and air, or is taken up by organisms. smithers.com It is indispensable for identifying transformation products. smithers.com
High Sensitivity: Detection techniques for radioactivity generally have very low limits of detection (LOD) and quantification (LOQ). smithers.com This enables the accurate measurement of the parent compound and its metabolites, even at very low concentrations. smithers.com
Clear Degradation vs. Binding: The radiolabel makes it possible to distinguish between the actual degradation of the compound and its reversible or irreversible binding to soil or sediment particles, preventing ambiguity in interpreting the loss of the parent compound. smithers.com
Extraction Efficiency: It is much simpler to verify the efficiency of extraction methods for the compound from a complex matrix like soil when a radiolabel is present. smithers.com
Key Disadvantages:
Cost and Availability: Synthesizing a custom radiolabeled version of a compound can be expensive and time-consuming. battelle.org
Specialized Handling: Working with radioactive materials requires special licenses, trained personnel, and dedicated facilities to ensure safety and compliance with regulations. battelle.org
Comparative Analysis
The decision to employ radiolabeled versus non-radiolabeled tracers involves a trade-off between the level of detail required and practical constraints such as cost and time. For regulatory purposes that require a complete understanding of a substance's environmental fate, including its transformation products, radiolabeled studies are often necessary. smithers.com For more targeted investigations focusing solely on the degradation rate of the parent compound, non-radiolabeled methods can be a viable and efficient alternative. smithers.com
| Feature | Radiolabeled Tracers | Non-Radiolabeled Tracers |
|---|---|---|
| Primary Use | Pathway identification, mass balance, degradation rate. smithers.com | Degradation rate of parent compound. smithers.com |
| Sensitivity | High; low limits of detection. smithers.com | Lower; potential for background interference. battelle.org |
| Metabolite ID | Excellent; allows for discovery of unknown metabolites. smithers.com | Difficult; generally requires prior knowledge and standards. battelle.org |
| Cost | Higher due to synthesis and specialized handling. battelle.org | Lower. battelle.org |
| Handling | Requires special licenses and safety protocols. battelle.org | Simpler; standard laboratory procedures. battelle.org |
| Mass Balance | Readily established. smithers.com | Difficult or impossible to fully establish. smithers.com |
Advanced Applications in Materials Science
Integration into Liquid Crystalline Systems
The influence of dopants and structural modifications on the behavior of liquid crystals is a significant area of research. However, specific data on how Methyl 4-nonylbenzoate affects these systems is not currently available.
Influence on Dielectric and Viscoelastic Properties
The dielectric and viscoelastic properties of liquid crystals are crucial for their application in display technologies and other electro-optic devices. These properties, including dielectric anisotropy and rotational viscosity, are known to be sensitive to the molecular structure of the liquid crystal host and any incorporated guest molecules. Research into various dopants has shown that molecular size, shape, and polarity can significantly alter the collective molecular dynamics and, consequently, the macroscopic properties of the liquid crystal phase. However, studies quantifying the specific impact of this compound on these parameters have not been identified.
Intermolecular Interactions in Liquid Crystal Phases
The formation and stability of liquid crystal phases are governed by a delicate balance of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and steric repulsion. The introduction of a guest molecule like this compound would theoretically disrupt the existing intermolecular forces of the host liquid crystal. The nature and extent of this disruption would depend on the specific molecular geometry and electronic structure of this compound in relation to the host molecules. Without experimental or computational studies, the precise nature of these interactions, including any potential for hydrogen bonding or pi-pi stacking, remains speculative.
Role as Building Blocks in Novel Materials
The design and synthesis of new materials with tailored electronic and photonic properties often rely on the use of specific molecular building blocks. While benzoate (B1203000) derivatives, in general, are utilized in the synthesis of various functional materials, the specific application of this compound in this context is not well-documented.
Electronic and Photonic Materials
The development of organic electronic and photonic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly advancing field. The performance of these materials is intrinsically linked to the molecular structure of their components, which influences properties like charge carrier mobility and light absorption/emission characteristics. There is currently no available research indicating the use of this compound as a precursor or key component in the synthesis of such materials.
Structure-Property Relationships in Advanced Materials
Understanding the relationship between the molecular structure of a compound and the macroscopic properties of the resulting material is a fundamental aspect of materials science. This knowledge allows for the rational design of new materials with desired functionalities. For this compound, the connection between its chemical structure—a benzene (B151609) ring with methyl ester and nonyl substituents—and its potential contribution to the properties of advanced materials has not been explored in the available scientific literature. Therefore, no established structure-property relationships for materials incorporating this specific compound can be reported at this time.
Biological Interaction Mechanisms and Modalities Academic Focus
Enzyme Interaction Studies (e.g., Inhibition Mechanisms)
No specific studies detailing the interaction of Methyl 4-nonylbenzoate with any particular enzyme or its potential inhibition mechanisms were identified. General principles of enzyme inhibition are well-documented for other compounds, often involving competitive, non-competitive, or uncompetitive binding, but these have not been applied to or studied in the context of this compound.
Receptor Binding and Signaling Pathway Modulation
There is no available research on whether this compound binds to specific cellular receptors or modulates any signaling pathways. This area of study is crucial for understanding a compound's pharmacological or toxicological effects, but it appears to be an uninvestigated field for this particular chemical.
Mechanistic Insights into Cellular Activities
In vitro Cytotoxic Activity Mechanism
While the synthesis of this compound has been described, its effects on cell viability and the mechanisms underlying any potential cytotoxicity have not been published.
Antimicrobial Action Mechanisms
Studies have been conducted on the antimicrobial properties of other benzoic acid derivatives, particularly those with hydroxyl substitutions (such as parabens) or other functional groups. However, the specific mechanism of action for this compound against bacteria or fungi has not been documented.
Nematicidal Action Mechanisms
The potential for this compound to act as a nematicide has not been explored in the available scientific literature. Therefore, no mechanisms of action, such as neurotoxicity or respiratory inhibition which are common in other nematicides, can be attributed to it.
Secondary Metabolite Functionality in Biological Systems
This compound is not widely recognized as a natural secondary metabolite in the scientific literature. Secondary metabolites are compounds produced by organisms that are not essential for primary life functions but often serve roles in defense, competition, or signaling. The classification and functional role of this compound as a secondary metabolite have not been established.
Based on a comprehensive search for "this compound," it was not possible to find specific research detailing the analytical detection and quantification methodologies for this exact compound. The search results yielded information on related but structurally distinct compounds, such as other benzoate (B1203000) esters or molecules with a nonyl group, but did not provide the specific data required to accurately and thoroughly populate the requested article outline for this compound.
Therefore, this article cannot be generated as requested.
Analytical Detection and Quantification Methodologies
Sample Preparation and Extraction
Sample preparation is a crucial step to remove interfering components from the sample matrix and to concentrate the analyte of interest before instrumental analysis. The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the sample matrix.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid phase (sorbent) and a liquid phase (sample and solvents). The process is a form of digital chromatography that can effectively isolate analytes from complex matrices, increase detection sensitivity, and improve the longevity of analytical instruments.
The general SPE procedure involves four main steps:
Conditioning: The sorbent bed within the SPE cartridge is washed with a solvent to wet the packing material and create an appropriate chemical environment for sample loading.
Loading: The liquid sample is passed through the sorbent bed. The target analyte, in this case, Methyl 4-nonylbenzoate, is retained on the sorbent material through specific chemical interactions.
Washing: Interfering compounds and impurities are selectively washed from the cartridge using a solvent that does not elute the analyte of interest.
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified this compound from the cartridge for subsequent analysis.
Given the structure of this compound (a benzoate (B1203000) ester with a long alkyl chain), it is expected to be a non-polar compound. Therefore, a non-polar extraction SPE method would be appropriate, utilizing common non-polar sorbents such as C18 or C8 bonded silica. However, specific SPE protocols, including the precise sorbent, solvents, and volumes validated for this compound, are not detailed in the available scientific literature.
Solid Phase Microextraction (SPME)
Solid Phase Microextraction (SPME) is a simple, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. It utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and the analyte adsorbs onto the coating. After extraction, the fiber is transferred directly to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for thermal desorption and analysis.
Key advantages of SPME include its simplicity, high sensitivity, and minimal solvent usage. The efficiency of the extraction depends on factors such as the type and thickness of the fiber coating, extraction time, temperature, and sample matrix composition. For a semi-volatile compound like this compound, headspace SPME would be a likely approach. While various fiber coatings exist, such as polydimethylsiloxane (PDMS) or polyacrylate, the optimal fiber for this compound would need to be determined through methodical development. Specific, validated SPME methods for the quantitative analysis of this compound have not been identified in the surveyed literature.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous solution and an organic solvent. The analyte partitions from the initial sample phase into the extraction solvent. This method is valuable for separating compounds based on their polarity; non-polar compounds tend to move into the organic phase, while polar compounds remain in the aqueous phase.
Method Validation and Performance Parameters
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures the reliability of analytical data by evaluating several key performance characteristics.
Linearity and Calibration Range
Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
To establish linearity, a series of calibration standards of known concentrations are analyzed. The instrument's response is then plotted against the concentration, and a calibration curve is generated. The linearity is typically evaluated by examining the correlation coefficient (R²) of the regression line, which should ideally be close to 1. While a study on the related compound Methyl 4-hydroxybenzoate (B8730719) demonstrated a linear range of 0.01–0.12 mg/mL with an R² of 0.999, a validated calibration range specifically for the quantification of this compound has not been documented in the reviewed sources.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method.
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It distinguishes the analyte's signal from the background noise of the system. The LOD is often determined by analyzing a series of low-concentration samples and is commonly defined as the concentration that yields a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is a critical parameter for quantitative assays that measure trace levels of compounds. A common approach for establishing the LOQ is to determine the concentration that provides a signal-to-noise ratio of 10:1.
Although these are standard parameters in method validation, specific LOD and LOQ values for the analysis of this compound are not available in the cited scientific literature. For context, a validated method for Methyl 4-hydroxybenzoate reported an LOD of 0.2 µg/mL and an LOQ of 0.66 µg/mL.
Precision, Accuracy, and Robustness
The precision, accuracy, and robustness of analytical methods are critical parameters for the reliable quantification of chemical compounds. For this compound, while specific validation data is not extensively available in public literature, the performance of analytical methodologies can be inferred from studies on structurally similar compounds, such as other alkylated benzoates and parabens (alkyl esters of p-hydroxybenzoic acid). High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the techniques of choice for the analysis of such compounds, demonstrating high levels of precision, accuracy, and robustness.
Precision is typically expressed as the relative standard deviation (RSD) of replicate measurements. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For a series of six parabens analyzed by a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, the intra-day and inter-day precision values were found to be between 1.16% and 9.21% rsc.org. This range indicates a high degree of precision for the analytical method.
Accuracy refers to the closeness of a measured value to a standard or known value and is often assessed through recovery studies in spiked samples. In the same HPLC-MS/MS method for six parabens, the recovery was reported to be in the range of 84.5% to 108.8% rsc.org. These values suggest that the method is accurate for the quantification of these compounds in various food matrices.
Robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. While specific robustness studies for this compound are not detailed, the successful application of similar analytical methods across different laboratories and sample matrices for related compounds points towards the general robustness of these techniques.
Table 1: Precision and Accuracy Data for Analytes Structurally Similar to this compound
| Analyte | Method | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| Methylparaben | HPLC-MS/MS | Food | 1.16 - 9.21 | 1.16 - 9.21 | 84.5 - 108.8 |
| Ethylparaben | HPLC-MS/MS | Food | 1.16 - 9.21 | 1.16 - 9.21 | 84.5 - 108.8 |
| Propylparaben | HPLC-MS/MS | Food | 1.16 - 9.21 | 1.16 - 9.21 | 84.5 - 108.8 |
| Butylparaben | HPLC-MS/MS | Food | 1.16 - 9.21 | 1.16 - 9.21 | 84.5 - 108.8 |
| Isopropylparaben | HPLC-MS/MS | Food | 1.16 - 9.21 | 1.16 - 9.21 | 84.5 - 108.8 |
| Isobutylparaben | HPLC-MS/MS | Food | 1.16 - 9.21 | 1.16 - 9.21 | 84.5 - 108.8 |
Data sourced from a study on the simultaneous analysis of six kinds of parabens in food by HPLC-MS/MS rsc.org.
Matrix Effects Assessment
Matrix effects can significantly impact the accuracy and precision of an analytical method, particularly in complex sample matrices such as food, environmental, and biological samples. These effects are caused by co-eluting endogenous components of the matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification.
The assessment of matrix effects is a crucial step in the validation of analytical methods. For compounds like this compound, which may be present in a variety of complex samples, understanding and mitigating matrix effects is essential for reliable quantification.
A common approach to evaluate matrix effects is to compare the response of an analyte in a standard solution to its response in a sample matrix where the analyte is absent (a blank matrix extract) that has been spiked with the analyte at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak area in matrix / Peak area in solvent - 1) x 100
A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.
In a study assessing matrix effects on methyl benzoate, a structurally related compound, using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS), no significant matrix effects were observed under optimized extraction conditions when analyzing for the compound in various indoor building materials nih.gov. This suggests that with appropriate sample preparation and analytical techniques, matrix effects can be minimized.
Strategies to mitigate matrix effects include:
Sample preparation: Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are employed to remove interfering matrix components.
Chromatographic separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components.
Use of internal standards: Isotopically labeled internal standards are often used to compensate for matrix effects as they behave similarly to the analyte during sample preparation and analysis.
Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.
Table 2: Approaches to Evaluate and Mitigate Matrix Effects
| Strategy | Description |
| Post-extraction Spike Method | The response of the analyte in a post-extraction spiked sample is compared to the response of the analyte in a pure solvent. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract to compensate for signal suppression or enhancement. |
| Isotope Dilution Mass Spectrometry (IDMS) | A known amount of an isotopically labeled analog of the analyte is added to the sample as an internal standard. |
| Standard Addition Method | Known amounts of the analyte standard are added to the sample, and the concentration is determined by extrapolation. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-nonylbenzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound can be synthesized via esterification of 4-nonylbenzoic acid with methanol under acid catalysis (e.g., H₂SO₄). Optimization involves adjusting molar ratios, temperature (typically 60–80°C), and catalyst concentration. For example, replacing homogeneous catalysts with heterogeneous alternatives (e.g., zeolites) may improve yield and reduce purification steps . Parallel synthesis approaches, as seen in analogous ester preparations (e.g., methyl 4-propylbenzoate), suggest refluxing in anhydrous conditions with molecular sieves to absorb water and shift equilibrium .
Q. How can researchers verify the structural identity and purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Compare ¹H/¹³C NMR spectra with literature data. For example, the ester carbonyl signal typically appears at ~168–170 ppm in ¹³C NMR, and the methyl ester group resonates at ~3.8–3.9 ppm in ¹H NMR .
- HPLC/GC : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS to assess purity and detect residual reactants/side products .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 291.2 for C₁₇H₂₆O₂) .
Q. What databases or tools are recommended for validating the novelty of this compound derivatives?
- Methodological Answer : Use SciFinder or Reaxys to search for CAS registry numbers, synthetic procedures, and spectral data. Cross-reference with the NIST Chemistry WebBook for thermodynamic properties (e.g., melting points, boiling points) . For novel derivatives, computational tools like ChemDraw can generate IUPAC names and predicted spectra .
Advanced Research Questions
Q. How can mechanistic studies elucidate the esterification kinetics of this compound under varying catalytic conditions?
- Methodological Answer : Conduct kinetic experiments using in-situ FTIR or Raman spectroscopy to monitor ester bond formation. Compare activation energies (via Arrhenius plots) for homogeneous vs. heterogeneous catalysts. For example, sulfonic acid-functionalized ionic liquids may reduce activation barriers compared to H₂SO₄ . Isotopic labeling (e.g., deuterated methanol) can track proton transfer steps .
Q. What strategies can address discrepancies in reported physicochemical data (e.g., melting points, spectral peaks) for this compound across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate syntheses using protocols from conflicting studies, noting solvent purity, heating rates, and isolation methods.
- Crystallography : Single-crystal X-ray diffraction (as applied to analogs like methyl 4-propylbenzoate) resolves structural ambiguities affecting melting points .
- Meta-Analysis : Use systematic reviews to identify outliers in datasets, as seen in methodological frameworks for resolving contradictory results in organic chemistry .
Q. How can computational chemistry tools predict the reactivity and potential derivatives of this compound for targeted applications?
- Methodological Answer :
- DFT Calculations : Model reaction pathways for derivatization (e.g., hydrolysis to 4-nonylbenzoic acid or transesterification). Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Screen this compound analogs against protein targets (e.g., enzymes in agrochemical pathways) using AutoDock Vina .
Q. What experimental designs are suitable for assessing the stability of this compound under extreme conditions (e.g., high temperature, UV exposure)?
- Methodological Answer :
- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to determine decomposition temperatures. Expose samples to UV light in a photoreactor and monitor degradation via HPLC .
- Stress Testing : Hydrolytic stability can be assessed by refluxing in acidic/basic media and quantifying residual ester via titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
